N-Acetyl D-|A-Methyl DOPA Dimethyl Ether (+)-|A-Methylbenzylamine Salt

Übersicht

Beschreibung

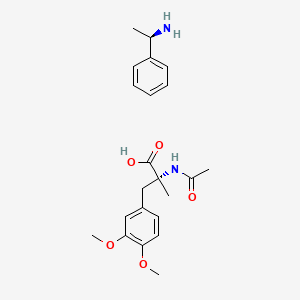

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt is a complex organic compound with the molecular formula C14H19NO5. It is a derivative of D-Tyrosine, specifically N-acetyl-3-methoxy-O,α-dimethyl-2R-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt involves multiple steps, starting from the precursor D-Tyrosine. The key steps include:

Methylation: The methylation of the hydroxyl groups on the aromatic ring.

Etherification: The formation of dimethyl ether groups.

Salt Formation: The final step involves the formation of the salt with (+)-α-Methylbenzylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include acetic anhydride for acetylation, methyl iodide for methylation, and dimethyl sulfate for etherification.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential role in biochemical pathways and as a probe in enzyme assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to receptors, altering signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl D-α-Methyl DOPA: A precursor in the synthesis of the target compound.

D-Tyrosine: The starting material for the synthesis.

N-Acetyl D-α-Methyl DOPA Dimethyl Ether: A closely related compound with similar properties.

Uniqueness

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form stable salts with amines enhances its solubility and stability, making it valuable in various applications.

Biologische Aktivität

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt is a compound derived from α-methyl DOPA, a well-known antihypertensive agent. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is a derivative of α-methyl DOPA, which is an analog of the amino acid L-DOPA. The structural modifications include the addition of an N-acetyl group and a dimethyl ether moiety, which may influence its pharmacokinetic properties and biological activity.

N-Acetyl D-α-Methyl DOPA functions primarily as a centrally acting alpha-2 adrenergic agonist . Its mechanism involves:

- Alpha-2 Adrenergic Receptor Agonism : By stimulating alpha-2 receptors in the brain, it inhibits sympathetic outflow, leading to reduced norepinephrine release and subsequently lowering blood pressure .

- Inhibition of Aromatic L-Amino Acid Decarboxylase : This enzyme is crucial for the synthesis of catecholamines. Inhibition results in decreased levels of norepinephrine, contributing to its antihypertensive effects .

Antihypertensive Effects

Clinical studies have demonstrated that α-methyl DOPA effectively lowers blood pressure in hypertensive patients. It has been particularly noted for its safety profile in pregnant women, making it a preferred choice for managing hypertension during pregnancy .

Immune Modulation

Recent research indicates that methyldopa (the active form of α-methyl DOPA) may have immunomodulatory effects. A study found that it blocks MHC class II binding to specific antigens, potentially repurposing it for autoimmune conditions like type 1 diabetes (T1D). This action involves direct interaction with HLA-DQ8 molecules, inhibiting T cell responses .

Summary of Biological Activities

Case Study 1: Hypertension Management in Pregnancy

A clinical trial involving pregnant women with hypertension demonstrated that α-methyl DOPA significantly reduced systolic and diastolic blood pressure without adverse effects on maternal or fetal health. This highlights its safety and efficacy in sensitive populations .

Case Study 2: Autoimmune Disease Treatment

In a pilot study, methyldopa was administered to patients with recent-onset T1D. The results showed a significant reduction in T cell activation markers, suggesting that methyldopa could be beneficial in managing autoimmune responses .

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;(1R)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3/t14-;7-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQYJRLZCOLDFL-ASTHLYEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N.CC(=O)N[C@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746946 | |

| Record name | N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17772-88-2 | |

| Record name | N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.